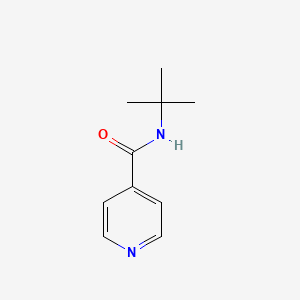

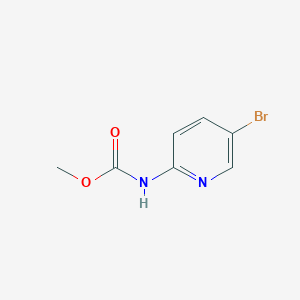

Methyl (5-bromopyridin-2-yl)carbamate

Overview

Description

Methyl (5-bromopyridin-2-yl)carbamate (MBC) is an organic compound that is used in a variety of laboratory settings, including drug discovery and development, biochemistry, and pharmacology. MBC is a type of carbamate, a functional group composed of a carbonyl group bonded to an amine. It is a colorless, odorless, and tasteless solid that is soluble in water and organic solvents. It is a versatile compound that has a wide range of applications in the laboratory and has been used in medicinal chemistry and drug discovery for many years.

Scientific Research Applications

Microwave-assisted Synthesis Methyl (5-bromopyridin-2-yl)carbamate plays a role in the microwave-assisted synthesis of nitrogen-containing scaffolds. Henry, Haupt, and Turner (2009) describe its use in creating novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, achieved by condensing N-carbamate α- and β-amino carbonyl derivatives under microwave irradiation. This process allows efficient access to new nitrogen-containing structures (Henry, Haupt, & Turner, 2009).

Antitumor Drug Synthesis The compound has been studied for its effectiveness in the synthesis of antitumor drugs. Atassi and Tagnon (1975) found that methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2yl] carbamate was active against various types of leukemia and carcinoma, indicating its potential in clinical applications (Atassi & Tagnon, 1975).

Synthesis of Anticancer Agents this compound also contributes to the synthesis of compounds that bind with cellular tubulin, demonstrating cytotoxic activity against experimental neoplasms. Temple, Rener, and Comber (1989) studied alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, providing insights into the development of anticancer agents (Temple, Rener, & Comber, 1989).

Electrocatalytic Carboxylation In the field of electrochemistry, this compound is used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. Feng et al. (2010) investigated this process, which is conducted under mild conditions and avoids the use of volatile and toxic solvents, highlighting an environmentally friendly approach (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Potential Antineoplastic and Antifilarial Agents The synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, which have potential as antineoplastic and antifilarial agents, also utilizes this compound. Ram et al. (1992) described the synthesis and biological activity of these compounds, indicating their significant growth inhibition and accumulation in mitosis (Ram et al., 1992).

Safety and Hazards

Future Directions

Carbamates, including “Methyl (5-bromopyridin-2-yl)carbamate”, have received much attention in recent years due to their application in drug design and discovery . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Mechanism of Action

Target of Action

Methyl (5-bromopyridin-2-yl)carbamate is a carbamate derivative . Carbamates are known to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .

Mode of Action

The mode of action of carbamates, including this compound, involves the inhibition of AChE and BChE . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of AChE and BChE . By inhibiting these enzymes, the compound disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can affect various biochemical pathways involved in nerve signal transmission .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The result of this compound’s action is likely related to its inhibition of AChE and BChE . This can lead to an accumulation of acetylcholine in the nervous system, potentially causing overstimulation of muscles and glands controlled by the nervous system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s stability and efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability and its interaction with its targets .

Biochemical Analysis

Biochemical Properties

Methyl (5-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This interaction is crucial in understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in the cholinergic system, leading to changes in cellular metabolism and signaling pathways . These effects are essential in understanding how this compound impacts cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which affects various physiological processes. Additionally, this compound has been shown to influence gene expression by altering the transcription of genes involved in the cholinergic system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have significant effects on cellular processes. Long-term exposure to the compound has been observed to result in sustained inhibition of acetylcholinesterase and prolonged accumulation of acetylcholine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit acetylcholinesterase activity without causing significant toxic effects . At higher doses, this compound can lead to severe toxicity, including convulsions, respiratory distress, and even death . These dosage-dependent effects are critical in understanding the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism results in the formation of various metabolites, some of which can also inhibit acetylcholinesterase . Understanding these metabolic pathways is essential in predicting the compound’s effects and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . It can also bind to specific transporters and binding proteins, affecting its localization and accumulation within cells . These factors are crucial in understanding the compound’s bioavailability and distribution in different tissues.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus of cells . This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . Understanding the subcellular localization of this compound is essential in elucidating its mechanism of action and effects on cellular function.

Properties

IUPAC Name |

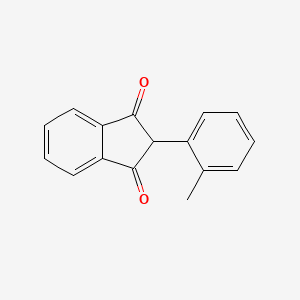

methyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBRWUNZRUBCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355079 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207922-56-3 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)